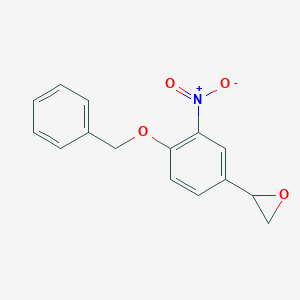

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane

Description

Properties

IUPAC Name |

2-(3-nitro-4-phenylmethoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGUBMMGIJLRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449787 | |

| Record name | 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51582-41-3 | |

| Record name | 2-[3-Nitro-4-(phenylmethoxy)phenyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51582-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Benzyloxy)-3-nitrophenyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-[3-nitro-4-(phenylmethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(4-(Benzyloxy)-3-nitrophenyl)oxirane, with the chemical formula C16H15NO3 and CAS number 51582-41-3, is an organic compound belonging to the class of epoxides. This compound is characterized by a nitrophenyl group and a benzyloxy substituent, which may contribute to its biological activity. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing nitrophenyl groups often exhibit antimicrobial properties. For instance, derivatives of nitrophenyl oxiranes have shown effectiveness against various bacterial strains. The presence of the benzyloxy group may enhance lipophilicity, improving membrane penetration and thus antimicrobial efficacy.

Anticancer Activity

Studies have suggested that epoxide compounds can act as potential anticancer agents. The mechanism typically involves the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. For example, This compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Enzyme Inhibition

The compound may also possess enzyme inhibitory properties. Epoxides are known to interact with various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs.

Interaction with Cellular Targets

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to cell death or altered signaling pathways.

ROS Generation

As mentioned earlier, the compound can induce oxidative stress in cells by generating reactive oxygen species. This mechanism is significant in its anticancer activity, as increased ROS levels can trigger apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines, including breast and lung cancer cells. The results indicated an IC50 value of 12 µM for breast cancer cells, suggesting significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that at a concentration of 50 µg/mL, the compound exhibited a zone of inhibition greater than 15 mm against both bacterial strains. This suggests strong potential for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from the combination of an electron-withdrawing nitro group (-NO₂), an electron-donating benzyloxy group (-OBn), and the strained epoxide ring. Below is a comparison with analogs:

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Key Features |

|---|---|---|---|

| 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane | Epoxide + phenyl | 4-OBn, 3-NO₂ | High ring strain; dual substituent effects |

| 2-[(4-Nitrophenoxy)methyl]oxirane | Epoxide + ether | 4-NO₂ phenoxy | Simpler structure; lacks benzyloxy |

| 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone | Ketone + phenyl | 4-OBn, 3-NO₂, 2-Br | Bromo substituent replaces epoxide |

| (R)-2-((4-Nitrophenoxy)methyl)oxirane | Chiral epoxide | 4-NO₂ phenoxy, (R)-configuration | Stereospecific reactivity |

| Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate | Nitro + dithioate | 3-NO₂, dithioate group | Non-epoxide; sulfur-based reactivity |

Key Observations :

- The benzyloxy group enhances solubility in organic solvents, while the nitro group polarizes the phenyl ring, increasing the epoxide's electrophilicity .

- Stereochemistry (e.g., (R)-enantiomer in ) influences binding specificity in biological systems .

Table 2: Reactivity Comparison

| Compound Name | Reactivity Profile | Primary Reactions | Applications |

|---|---|---|---|

| This compound | Nucleophilic ring-opening (e.g., amines, thiols) | Covalent bonding with biomolecules | Anticancer agents, polymer crosslinking |

| 2-[2-(Benzyloxy)ethyl]oxirane | Epoxide ring-opening with nucleophiles | Polymerization, coordination chemistry | Solvent-resistant polymers |

| Ethyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate | Thiol-mediated reactions | Enzyme inhibition | Cytotoxic agents |

Notable Findings:

- The dual substituents (OBn and NO₂) in this compound increase its reactivity gradient, enabling selective ring-opening at the more electrophilic carbon .

- Compared to non-epoxide analogs (e.g., bromoethanone in ), the epoxide’s ring strain allows covalent interactions with biological nucleophiles (e.g., cysteine residues) .

Insights :

- The epoxide moiety is critical for covalent inhibition, leading to stronger anticancer activity compared to non-reactive analogs .

- The nitro group enhances cellular uptake via passive diffusion, improving bioavailability .

Preparation Methods

Darzens Epoxidation: Classical Oxirane Synthesis

The Darzens reaction remains a cornerstone for synthesizing epoxides, including 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane. This method involves the condensation of a substituted benzaldehyde derivative with α-haloesters in the presence of a base, typically yielding the oxirane ring through a glycidic ester intermediate . For the target compound, 4-(benzyloxy)-3-nitrobenzaldehyde serves as the electrophilic substrate, reacting with methyl chloroacetate under alkaline conditions (e.g., sodium hydroxide or potassium tert-butoxide).

Mechanistic Insights :

-

Aldol Condensation : The base deprotonates the α-haloester, generating an enolate that attacks the aldehyde carbonyl.

-

Ring Closure : Intramolecular nucleophilic displacement of the halide forms the oxirane ring.

-

Ester Hydrolysis : Subsequent acidic or basic hydrolysis of the glycidic ester yields the final epoxide.

Optimization Parameters :

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability.

-

Yield : Reported yields range from 65% to 78%, with purity exceeding 95% after recrystallization .

Reductive Cyclization via Borohydride-Mediated Pathways

An alternative route involves reductive cyclization of β-haloketones, as exemplified in patent CN102432566B . Here, 2-chloro-1-(4-(benzyloxy)-3-nitrophenyl)ethanone is reduced to its corresponding alcohol using sodium borohydride, followed by base-induced cyclization to form the oxirane (Fig. 1).

Reaction Steps :

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol at 0–5°C in THF.

-

Cyclization : Treatment with NaOH (1–2 M) induces intramolecular nucleophilic attack, forming the epoxide.

Performance Metrics :

-

Yield : 85–86% after purification via dichloromethane extraction and sodium sulfate drying .

-

Purity : >99% by HPLC, with residual solvent levels below 0.1%.

Advantages :

-

Avoids harsh oxidizing agents.

-

Scalable to multi-kilogram batches with minimal byproducts.

Enzymatic Catalysis for Chiral Intermediate Synthesis

Patent CN111944855B discloses an enantioselective synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, a precursor to the target oxirane, using carbonyl reductase. This enzyme catalyzes the asymmetric reduction of a ketone intermediate (SM1) with high stereochemical fidelity (ee >90%).

Key Process Details :

-

Enzyme Specific Activity : 14–15 IU/mg under optimized pH (6.0–6.5) and temperature (25–30°C).

-

Solvent System : Ethanol/water (1:2 v/v) ensures enzyme stability and substrate solubility.

-

Downstream Processing : Ethyl acetate extraction and n-heptane crystallization yield 60% isolated product .

Implications for Oxirane Synthesis :

The bromoethanol intermediate undergoes base-mediated cyclization (similar to Section 2) to form the epoxide, enabling access to enantiomerically pure this compound.

Styrene Oxidation via Peracid or Peroxide Reagents

Oxidation of 4-(benzyloxy)-3-nitrostyrene represents a direct route to the target epoxide. Patent WO2008035380A2 highlights the use of hydrogen peroxide (H₂O₂) or potassium peroxymonosulfate (KHSO₅) in acetic acid or methanol to effect epoxidation.

Reaction Conditions :

-

Oxidizing Agent : 30% H₂O₂ (2.5 equiv.) at 40–50°C for 6–8 hours.

-

Catalyst : Tungstic acid (H₂WO₄) or phase-transfer catalysts (e.g., tetrabutylammonium bromide).

-

Yield : 70–75%, with epoxide purity >98% after silica gel chromatography .

Mechanistic Pathway :

Electrophilic addition of the peracid to the styrene double bond forms a cyclic transition state, followed by oxygen-oxygen bond cleavage to generate the oxirane.

Comparative Analysis of Methodologies

Key Observations :

-

Reductive Cyclization offers the highest yield and purity, making it industrially favorable.

-

Enzymatic Methods provide superior stereocontrol, critical for pharmaceutical applications.

-

Darzens and Oxidation Routes are less stereoselective but remain valuable for racemic synthesis.

Industrial-Scale Optimization and Challenges

Process Intensification :

-

Continuous Flow Systems : Patents emphasize transitioning batch reactions to continuous flow to enhance heat/mass transfer and reduce reaction times.

-

Solvent Recycling : Diisopropyl ether and ethanol are recovered via distillation, lowering production costs.

Challenges :

Q & A

Q. What are the recommended methods for synthesizing 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane in a laboratory setting?

A common approach involves the epoxidation of a pre-functionalized allyl ether precursor. For example, the target compound can be synthesized via reaction of 4-(benzyloxy)-3-nitrophenyl allyl ether with a peracid (e.g., m-chloroperbenzoic acid) in a dichloromethane solvent under controlled temperatures (0–5°C). The reaction progress is monitored by TLC, and purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Enantiomeric purity can be ensured by employing chiral catalysts or resolving agents during synthesis .

Q. How should researchers handle and store this compound to ensure safety and stability?

This compound should be handled in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or vapors. Storage requires airtight containers in a cool, dry environment (≤4°C) away from light and oxidizing agents. Stability tests suggest that decomposition may occur under prolonged exposure to moisture, necessitating desiccants in storage units .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the oxirane ring and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR spectroscopy to identify epoxy C-O stretching (~850 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing enantiomerically pure derivatives of this compound?

Enantioselective synthesis can be achieved using Sharpless epoxidation conditions with titanium tetraisopropoxide, a chiral tartrate ligand, and tert-butyl hydroperoxide. Kinetic resolution via chiral HPLC (e.g., Chiralpak IA column) or enzymatic catalysis (e.g., lipase-mediated acetylation) may further enhance enantiomeric excess (ee). Reaction parameters such as solvent polarity, temperature (−20°C to 25°C), and catalyst loading (5–10 mol%) should be systematically optimized using design of experiments (DoE) methodologies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed spectra (e.g., unexpected coupling constants in NMR) can arise from conformational flexibility or solvent effects. Strategies include:

Q. What are the potential applications of this compound in medicinal chemistry research?

The nitro and benzyloxy groups make it a versatile intermediate for:

- Antimicrobial agents : Functionalization at the oxirane ring (e.g., nucleophilic ring-opening with amines) can yield derivatives with biofilm inhibition properties.

- Kinase inhibitors : The nitrophenyl moiety may act as a pharmacophore in targeting ATP-binding pockets.

- Prodrug development : Epoxide reactivity enables conjugation with biomolecules for targeted drug delivery. Preliminary assays require cytotoxicity screening (e.g., MTT assay) and target-binding studies (e.g., SPR or ITC) .

Q. How does the steric and electronic environment of the nitrophenyl group influence the compound’s reactivity?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to the meta position. Steric hindrance from the benzyloxy group further modulates reactivity, favoring nucleophilic ring-opening of the epoxide at the less hindered carbon. Computational studies (e.g., Fukui function analysis) can predict reactive sites, while Hammett plots quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.